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molecular formula C6H7NO3S B8803927 2-Pyridinemethanesulfonic acid

2-Pyridinemethanesulfonic acid

Cat. No. B8803927
M. Wt: 173.19 g/mol
InChI Key: RGOPGRSAYPXWIG-UHFFFAOYSA-N
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Patent
US04952397

Procedure details

Trifluoromethanesulfonic acid (100 g, 0.67 mol) was rapidly added to a suspension of 4-pyridylmethanesulfonic acid (103 g, 0.6 mol) in phosphorous oxychloride (300 ml). The pyridylmethanesulfonic acid dissolved and reprecipitated as the triflate salt. The resulting suspension was cooled in ice for 30 min, then treated with phosphorous pentachloride (139 g, 0.67 mol) in Portions during 10 minutes. The mixture was allowed to warm to room temperature over 30 min and was then cautiously heated to reflux over a period of 1.5 hrs during which time extensive gas evolution occurred. After refluxing for 1 hr, the excess phosphorous oxychloride was distilled off under vacuum while maintaining the pot temperature below 80° C. The residual solid was dissolved in acetonitrile (200 ml), filtered and crystallized by the gradual addition of ether (400 ml). The product was recovered by filtration and washed with ether to afford a white solid (170 g, 84%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
139 g
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([OH:19])(=O)=[O:17])=[CH:11][CH:10]=1.N1C=CC=CC=1CS(O)(=O)=O.P(Cl)(Cl)(Cl)(Cl)[Cl:32]>P(Cl)(Cl)(Cl)=O>[OH:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[N:9]1[CH:14]=[CH:13][C:12]([CH2:15][S:16]([Cl:32])(=[O:19])=[O:17])=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
103 g
Type
reactant
Smiles
N1=CC=C(C=C1)CS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CS(=O)(=O)O
Step Three
Name
Quantity
139 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reprecipitated as the triflate salt
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled in ice for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cautiously heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a period of 1.5 hrs during which time extensive gas evolution
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hr
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the excess phosphorous oxychloride was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pot temperature below 80° C
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in acetonitrile (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized by the gradual addition of ether (400 ml)
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)C(F)(F)F.N1=CC=C(C=C1)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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